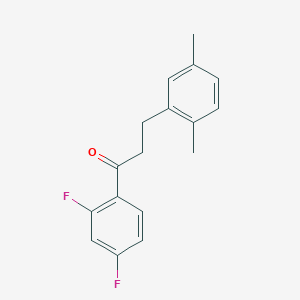

2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

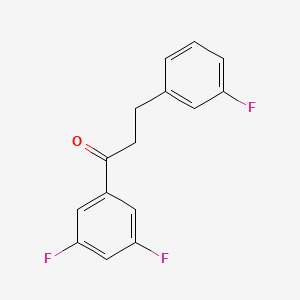

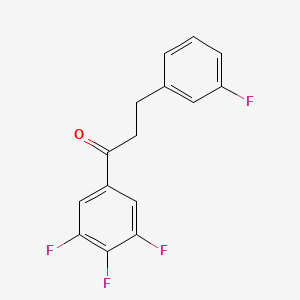

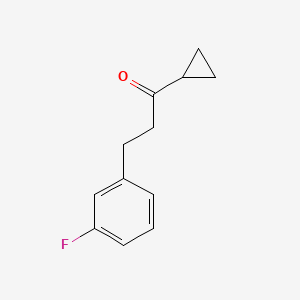

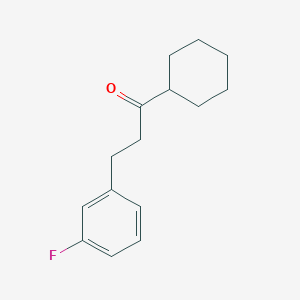

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in various fields. In the provided papers, different synthetic routes are explored for compounds with fluorinated phenyl groups. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study reports the synthesis of a difluorophenyl compound starting from 3,5-difluoropropiophenone, involving steps such as bromination, amination, cyclization, and acidification, achieving a total yield of 77.3% . These methods highlight the selective halogenation and functional group transformations that are key in constructing such complex molecules.

Molecular

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Novel Compounds

- Novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones synthesized from reactions involving similar difluoro aromatic ketones show promise in the development of new compounds (Bonacorso et al., 2003).

- Research into poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups used difluoro aromatic ketones for high temperature polycondensation, indicating applications in membrane technology (Shi et al., 2017).

Applications in Organic and Polymer Chemistry

- Studies on the fluorination of similar dimethylphenols led to new fluorinated compounds, highlighting potential applications in organic synthesis (Koudstaal & Olieman, 2010).

- The development of new bisphenols and poly(aryl ether ketone/sulfone)s containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups shows the use of similar compounds in synthesizing high-performance polymers with enhanced properties (Shang et al., 2012).

Semiconducting Materials and Electronic Devices

- Synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, including difluoro compounds, indicates applications in the development of n-type semiconductors for electronic devices (Facchetti et al., 2004).

- Research on copolymers of trisubstituted ethylenes with styrene, including 2,4-difluoro variants, contributes to the understanding of polymer chemistry and its application in material science (Kharas et al., 2000).

Fluorescence and Photophysical Studies

- Investigation of the stability of BODIPY fluorophores under different conditions, including difluoro analogues, provides insights into their potential use in fluorescence and photophysical applications (Yang et al., 2011).

Sensor Technology

- Novel polysiloxanes containing phenolic and fluorophenolic functional groups, including difluoro variants, are being explored for use in gas sensors, demonstrating the compound's applicability in sensor technology (Grabka et al., 2021).

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHVAEDWEMCOIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644760 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

CAS RN |

898754-06-8 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.